molecular formula C19H21ClN2O2 B5763100 1-(4-chlorophenyl)-4-(2-ethoxybenzoyl)piperazine

1-(4-chlorophenyl)-4-(2-ethoxybenzoyl)piperazine

Cat. No. B5763100
M. Wt: 344.8 g/mol
InChI Key: FLUBXBDXTFTJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-4-(2-ethoxybenzoyl)piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and gained popularity in the 1990s as a recreational drug. However, in recent years, TFMPP has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

TFMPP's mechanism of action involves its ability to activate serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. Activation of these receptors leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood, anxiety, and stress. TFMPP's activation of these receptors suggests that it may have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
TFMPP's biochemical and physiological effects are primarily related to its activation of serotonin receptors. Studies have shown that TFMPP increases the release of dopamine and norepinephrine, which are involved in the regulation of mood, anxiety, and stress. TFMPP has also been shown to increase heart rate and blood pressure, which may be related to its activation of the sympathetic nervous system.

Advantages and Limitations for Lab Experiments

TFMPP's potential therapeutic applications make it a promising candidate for further research. However, there are limitations to its use in lab experiments. TFMPP's effects on serotonin receptors are complex and may vary depending on the dose and duration of exposure. Additionally, TFMPP's effects on other neurotransmitter systems, such as the GABAergic and glutamatergic systems, are not well understood.

Future Directions

There are several future directions for TFMPP research. One area of interest is its potential as a treatment for anxiety and depression. Further studies are needed to determine the optimal dose and duration of exposure for TFMPP to have therapeutic effects. Another area of interest is TFMPP's effects on other neurotransmitter systems, particularly the GABAergic and glutamatergic systems. Understanding TFMPP's effects on these systems may provide insight into its potential therapeutic applications. Additionally, studies are needed to determine the long-term effects of TFMPP exposure on the brain and body.

Synthesis Methods

TFMPP can be synthesized through a multi-step process involving the reaction between 4-chloronitrobenzene and 2-ethoxybenzoic acid. The reaction produces 4-(2-ethoxybenzoyl)-4'-nitrodiphenyl ether, which is then reduced to 4-(2-ethoxybenzoyl)-4'-aminodiphenyl ether. The final step involves the reaction between the aminodiphenyl ether and piperazine to produce TFMPP.

Scientific Research Applications

TFMPP has been studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. Studies have shown that TFMPP acts as an agonist of serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. These receptors are involved in the regulation of mood, anxiety, and stress. TFMPP's ability to activate these receptors suggests that it may have anxiolytic and antidepressant effects.

properties

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-(2-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-2-24-18-6-4-3-5-17(18)19(23)22-13-11-21(12-14-22)16-9-7-15(20)8-10-16/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUBXBDXTFTJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Chlorophenyl)piperazin-1-yl](2-ethoxyphenyl)methanone

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